molecular formula C9H11BrO2 B1589231 4-(Bromomethyl)-1,2-dimethoxybenzene CAS No. 21852-32-4

4-(Bromomethyl)-1,2-dimethoxybenzene

Cat. No. B1589231
CAS RN: 21852-32-4
M. Wt: 231.09 g/mol
InChI Key: AKPSLMUFDIXDJJ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1,2-dimethoxybenzene, more commonly known as BMDB, is an organic compound belonging to the class of aromatic compounds known as phenyl ethers. BMDB is a colorless solid that is soluble in organic solvents and has a low boiling point. It is used in a variety of applications in both organic and inorganic chemistry, including synthesis of pharmaceuticals, materials science, and analytical chemistry. BMDB is also used as a reagent in reactions such as the Suzuki–Miyaura cross-coupling reaction.

Scientific Research Applications

  • 4-(Bromomethyl)benzonitrile

    • Application Summary : This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
    • Method of Application : The specific experimental procedures are not detailed in the source, but it involves reactions with 2H-tetrazole and potassium hydroxide .
    • Results or Outcomes : The outcomes of these reactions are the synthesis of ligands and the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
  • Synthesis of poly (styrene-b-methyl methacrylate) block copolymers

    • Application Summary : This research involves the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
    • Method of Application : The method involves the use of 4-bromomethyl benzoyl chloride, which was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
    • Results or Outcomes : The outcomes of this research are the successful synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
  • Methyl 4-(bromomethyl)benzoate

    • Application Summary : This compound is used in the preparation of potential anti-HIV agents. It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
    • Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of this compound as a catalyst .
    • Results or Outcomes : The outcomes of these reactions are the synthesis of potential anti-HIV agents and aldose reductase inhibitors .
  • Synthesis of 4-methoxymethylbenzoic acid

    • Application Summary : This compound is used in the synthesis of (E)-β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .
    • Method of Application : The reaction involves sodium p-toluenesulfinate and styrene in methanol, with iodine added slowly. The reaction turns white indicating the consumption of iodine upon addition onto styrene .
    • Results or Outcomes : The outcomes of these reactions are the synthesis of (E)-β-tosylstyrene .
  • Bromothymol blue

    • Application Summary : Bromothymol blue is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
    • Method of Application : It is typically sold in solid form as the sodium salt of the acid indicator .
    • Results or Outcomes : The outcomes of these applications are the measurement of pH and the detection of carbonic acid .
  • 4-(Bromomethyl)benzoic acid

    • Application Summary : This compound acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent. Further, it is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .
    • Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of this compound as an intermediate .
    • Results or Outcomes : The outcomes of these reactions are the synthesis of eprosartan and temoporfin .
  • Hypercrosslinked porous polymer materials

    • Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest. They have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
    • Method of Application : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .
    • Results or Outcomes : The outcomes of these applications are the synthesis of hypercrosslinked polymers with customized micromorphology and functionalities .
  • Bromination reactions with hydrogen bromide

    • Application Summary : This research focuses on using hydrogen bromide in the bromomethylation of alcohols and phenols, as well as in the bromomethylation of aromatic rings .
    • Method of Application : After suspending paraformaldehyde in an alcohol, ortho-bromomethylation occurs by passing dried hydrogen bromide through, resulting in high yields of the corresponding bromomethyl ether .
    • Results or Outcomes : The outcomes of these reactions are the synthesis of bromomethyl ethers .
  • 4-Chlorobutyl (bromomethyl) ether

    • Application Summary : This reagent enables aromatic hydrocarbons to readily undergo bromomethylation in the presence of Lewis acid catalysts, such as zinc bromide, SnCl4, and titanium tetrachloride .
    • Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of this compound as a catalyst .
    • Results or Outcomes : The outcomes of these reactions are the synthesis of bromomethylated aromatic hydrocarbons .

properties

IUPAC Name

4-(bromomethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPSLMUFDIXDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447721
Record name 4-(Bromomethyl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1,2-dimethoxybenzene

CAS RN

21852-32-4
Record name 4-(Bromomethyl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxybenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3,4-dimethoxybenzyl alcohol (10 g, 59.5 mmol), carbon tetrabromide (22 g, 65.4 mmol), and THF (250 mL) was added triphenylphosphine (17 g, 65.4 mmol) in THF (75 mL). The reaction was heated at 60° C. for 1 h and concentrated to an oil. To the residue was added 1:1 CH2Cl2:Et2O and the resulting solid was filtered. The filtrate was concentrated and chromatographed on florisil with CH2Cl2 to give the title compound (8.05 g, 59%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
59%

Synthesis routes and methods II

Procedure details

A mixture of 15.2 g of 3,4-dimethoxytoluene, 17.8 g of N-bromosuccinimide and 0.3 g of dibenzoyl peroxide in 100 ml of CCl4 is heated at reflux for hours, under illumination from a UV lamp. The precipitate is drained off and the filtrate is evaporated under vacuum. The residue is taken up in ether, washed with water, dried over Na2SO4 and evaporated under vacuum. An oil is obtained which contains a mixture of 50% of the expected product and 50% of the starting material, which mixture is used without further purification in the subsequent synthesis.
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
A Zumbrunn - Synthesis, 1998 - thieme-connect.com
Reaction of 1-benzyl-3, 5-dibromo-1H-[1, 2, 4] triazole (3) with cesium fluoride yielded selectively 1-benzyl-3-bromo-5-fluoro-1H-[1, 2, 4] triazole (4). Debenzylation and realkylation …
Number of citations: 28 www.thieme-connect.com
D Yu, WP To, GSM Tong, LL Wu, KT Chan, L Du… - Chemical …, 2020 - pubs.rsc.org
The realization of photocatalysis for practical synthetic application hinges on the development of inexpensive photocatalysts which can be prepared on a large scale. Herein an air-…
Number of citations: 34 pubs.rsc.org
P King, P Rutledge, M Todd - 2022 - chemrxiv.org
A mild and direct strategy for the 1-alkylation of isochroman, isothiochroman and tetrahydroisoquinoline cores has been achieved through the combination of photoredox and nickel …
Number of citations: 0 chemrxiv.org
SR Tummuri, R Karreddula, T Reddy… - Available at SSRN …, 2023 - papers.ssrn.com
To produce Homoegonol and Egonol with high yields via a divergent synthetic method, we describe a novel and simple synthesis strategy. This method, which makes use of the …
Number of citations: 2 papers.ssrn.com
ME Goicoechea-Pappas - 1987 - search.proquest.com
Alkaloids containing the tetrahydroisoquinoline skeleton have a wide and varied distribution within nature. The members of this alkaloidal class demonstrate a broad range of …
Number of citations: 4 search.proquest.com
TS Reddy, K Raja, SBM Surya - Results in Chemistry, 2023 - Elsevier
To produce Homoegonol and Egonol with high yields via a divergent synthetic method, we describe a novel and simple synthesis strategy. This method, which makes use of the …
Number of citations: 0 www.sciencedirect.com
L Benmekhbi, F Louafi, T Roisnel… - The Journal of Organic …, 2016 - ACS Publications
α-Amino nitrile 2a was conveniently prepared in two individual steps from chiral hexafluorophosphate salt isoquinolinium (−)-8b including anodic cyanation as an efficient means to …
Number of citations: 40 pubs.acs.org
JJ Yang, WW Yu, LL Hu, WJ Liu, XH Lin… - Journal of medicinal …, 2019 - ACS Publications
The prostanoid EP4 receptor is one of the key receptors associated with inflammatory mediator PGE 2 -elicited immunosuppression in the tumor microenvironment. Blockade of EP4 …
Number of citations: 31 pubs.acs.org
AD Holliday - 2011 - search.proquest.com
Liver X receptor, a member of the RXR heterodimer receptor class of nuclear receptors, regulates several different metabolic processes, including the efflux of cholesterol as well as the …
Number of citations: 0 search.proquest.com
JA González‐Delgado, C Prieto… - Asian Journal of …, 2016 - Wiley Online Library
A mild and efficient methodology for the reductive dehalogenation of carbon–halogen bonds in both activated (allylic or benzylic) and non‐activated halides with excess Ti III is …
Number of citations: 8 onlinelibrary.wiley.com

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